molecular formula C13H17NO6S B13341434 (S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid

(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid

Cat. No.: B13341434
M. Wt: 315.34 g/mol
InChI Key: FREXHGIWGSQYED-NSHDSACASA-N
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Description

(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a methylsulfonyl group, and an amido group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the esterification of alcohols catalyzed by tetrabutylammonium iodide (TBAI) via C(sp3)–H bond functionalization under mild and clean conditions . This method allows for the efficient introduction of the benzyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amido group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (tBuOOH), reducing agents like lithium aluminum hydride (LiAlH4), and various catalysts such as TBAI .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the amido group can produce amines.

Scientific Research Applications

(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid involves its interaction with specific molecular targets and pathways. The benzyl group may interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl esters: Compounds with a benzyl group esterified to various acids.

    Methylsulfonyl derivatives: Compounds containing the methylsulfonyl group attached to different functional groups.

    Amido acids: Compounds with an amido group attached to an acetic acid backbone.

Uniqueness

(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile synthetic applications and potential therapeutic uses that are not achievable with simpler compounds .

Properties

Molecular Formula

C13H17NO6S

Molecular Weight

315.34 g/mol

IUPAC Name

2-[[(2S)-2-benzyl-3-methylsulfonyloxypropanoyl]amino]acetic acid

InChI

InChI=1S/C13H17NO6S/c1-21(18,19)20-9-11(13(17)14-8-12(15)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1

InChI Key

FREXHGIWGSQYED-NSHDSACASA-N

Isomeric SMILES

CS(=O)(=O)OC[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)O

Canonical SMILES

CS(=O)(=O)OCC(CC1=CC=CC=C1)C(=O)NCC(=O)O

Origin of Product

United States

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